![molecular formula C49H78N6O10 B13386838 6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl auristatin E (Mc-MMAE) is a synthetic antineoplastic agent derived from peptides found in marine shell-less mollusks called dolastatins. It is a potent inhibitor of cell division and is primarily used in the development of antibody-drug conjugates for targeted cancer therapy . Due to its high toxicity, Mc-MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies to direct it specifically to cancer cells .
Preparation Methods
The synthesis of Mc-MMAE involves several steps, including the partial reduction of intrachain disulfides of the antibody and subsequent conjugation to the payload Mc-MMAE through a cleavable linker . The process typically involves the use of reagents such as tris-(2-carboxyethyl)-phosphine hydrochloride and dimethylacetamide . Industrial production methods focus on optimizing the yield and quality of the antibody-drug conjugate through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Mc-MMAE undergoes various chemical reactions, including reduction, conjugation, and cleavage. The reduction reaction involves the addition of tris-(2-carboxyethyl)-phosphine hydrochloride to the antibody, followed by the conjugation of Mc-MMAE using a cleavable linker . Common reagents used in these reactions include tris-(2-carboxyethyl)-phosphine hydrochloride and dimethylacetamide . The major products formed from these reactions are the antibody-drug conjugates, which exhibit enhanced antitumor activity .
Scientific Research Applications
Mc-MMAE is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. It has shown significant promise in treating various types of cancer, including breast cancer, by targeting specific cancer cells and minimizing damage to healthy cells . Additionally, Mc-MMAE is used in the development of tumor-specific prodrug nanoparticles for safe and effective chemotherapy . Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used to study and develop targeted therapies for various diseases .
Mechanism of Action
Mc-MMAE exerts its effects by inhibiting cell division through the blockage of tubulin polymerization . The linker to the monoclonal antibody is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell, thus activating the antimitotic mechanism . This targeted delivery mechanism ensures that Mc-MMAE specifically affects cancer cells while minimizing toxicity to healthy cells .
Comparison with Similar Compounds
Mc-MMAE is often compared with other similar compounds used in antibody-drug conjugates, such as maytansinoid-based compounds . While both types of compounds are used for targeted cancer therapy, Mc-MMAE-based conjugates tend to exhibit higher hydrophobicity and stability . Other similar compounds include monomethyl auristatin F and monomethyl auristatin D, which also inhibit tubulin polymerization but differ in their chemical structures and pharmacokinetic profiles . The unique properties of Mc-MMAE, such as its potent antimitotic activity and targeted delivery mechanism, make it a valuable compound in the development of cancer therapies .
Properties
Molecular Formula |
C49H78N6O10 |
|---|---|
Molecular Weight |
911.2 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62) |
InChI Key |
UGJOTJHSQWBROP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


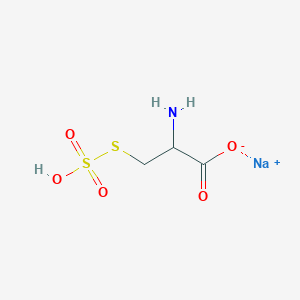
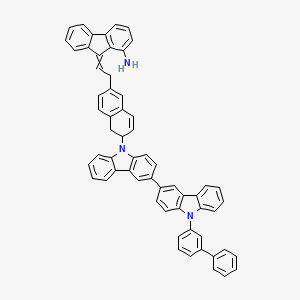
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
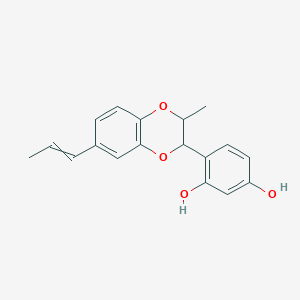
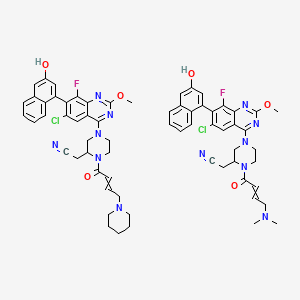
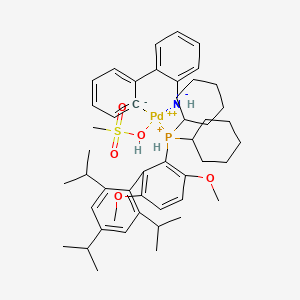
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
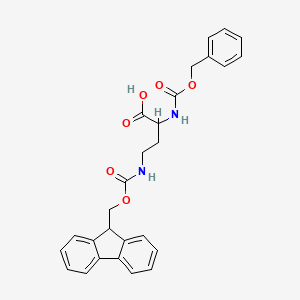
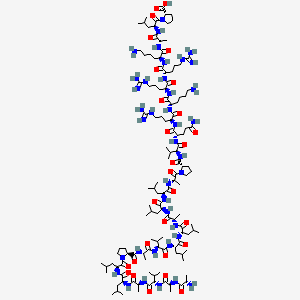
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
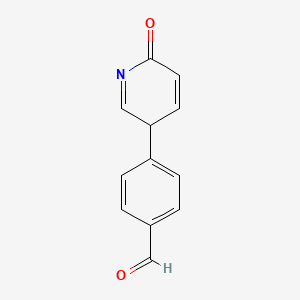
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
